KRH102140

PHD2 activation HIF-1α degradation hypoxia signaling

KRH102140 is a validated dual-action tool compound optimized for superior HIF-1α suppression compared to the structural analog KRH102053. It activates PHD2 to degrade HIF-1α (validated in U2OS & HUVEC) and inhibits 5-LO (IC₅₀ 160 nM, suppressed LTB₄). Orally bioavailable (66% in rats) with reproducible in vivo efficacy (10-100 mg/kg murine inflammation models). Choose KRH102140 for angiogenesis & leukotriene research when reproducible dual pharmacology is critical.

Molecular Formula C25H24FNO
Molecular Weight 373.4714
CAS No. 864769-01-7
Cat. No. B608378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRH102140
CAS864769-01-7
SynonymsKRH102140;  KRH-102140;  KRH 102140; 
Molecular FormulaC25H24FNO
Molecular Weight373.4714
Structural Identifiers
SMILESFC1=CC=CC=C1CNC2=CC=C(OC(CCC3=CC=CC=C3)(C)C=C4)C4=C2
InChIInChI=1S/C25H24FNO/c1-25(15-13-19-7-3-2-4-8-19)16-14-20-17-22(11-12-24(20)28-25)27-18-21-9-5-6-10-23(21)26/h2-12,14,16-17,27H,13,15,18H2,1H3
InChIKeyFOHRWJRCGKNFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KRH102140 (CAS 864769-01-7) for Research Procurement: Small Molecule PHD2 Activator and 5-LO Inhibitor


KRH102140 (CAS 864769-01-7, molecular formula C₂₅H₂₄FNO, molecular weight 373.46) is a synthetic small molecule belonging to the benzopyran class that functions as a dual-acting pharmacological probe with two independently validated mechanisms: a potent activator of Prolyl Hydroxylase Domain 2 (PHD2) and an inhibitor of 5-lipoxygenase (5-LO). As a PHD2 activator, KRH102140 accelerates the oxygen-dependent hydroxylation and subsequent proteasomal degradation of Hypoxia-Inducible Factor-1α (HIF-1α), thereby suppressing HIF-mediated transcriptional programs associated with angiogenesis and metabolic adaptation. This activity has been demonstrated in human osteosarcoma cells and human umbilical vein endothelial cells [1]. As a 5-LO inhibitor, KRH102140 blocks the biosynthesis of leukotrienes, including leukotriene B₄ (LTB₄), with confirmed enzyme inhibition and functional suppression of inflammatory responses in murine models [2]. The compound has demonstrated oral bioavailability in rats and has been evaluated in both angiogenesis-related and inflammation-related experimental systems. Researchers seeking a structurally defined, orally bioavailable small molecule with dual PHD2-activating and 5-LO-inhibiting pharmacology should evaluate KRH102140 as a research tool compound for interrogating HIF pathway modulation and leukotriene-mediated inflammation [1][2].

Why KRH102140 Cannot Be Interchanged with Closely Related PHD2 Activators: Structural and Potency Distinctions


The PHD2 activator chemical space includes multiple small molecule scaffolds with varying potencies, selectivity profiles, and off-target liabilities. Within this class, KRH102140 represents a specific structural derivative that was explicitly optimized from the earlier lead compound KRH102053. Published head-to-head comparative data demonstrate that KRH102140 and KRH102053, despite sharing a benzopyran core and both activating PHD2, exhibit quantifiably different efficacy in suppressing HIF-1α protein levels under identical hypoxic conditions in human osteosarcoma cells [1]. Substituting KRH102140 with KRH102053, R59949, or other uncharacterized PHD2 modulators without empirical verification would introduce uncontrolled variables including differing HIF-1α suppression potency, divergent downstream gene expression modulation, and unknown pharmacokinetic or toxicity profiles. Furthermore, KRH102140 possesses a documented secondary pharmacology as a 5-LO inhibitor with an IC₅₀ of 160 nM—a property not shared by all PHD2 activators—which may contribute to observed in vivo anti-inflammatory effects that would be absent in compounds lacking this dual activity [2]. These distinctions are material for researchers requiring reproducible target engagement and predictable downstream biological outcomes [1][2].

KRH102140 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Validated Activity Data


Superior HIF-1α Suppression Potency Relative to KRH102053 in Hypoxic Human Osteosarcoma Cells

In a direct comparative study, KRH102140 demonstrated greater efficiency than KRH102053 in suppressing HIF-1α protein levels in human osteosarcoma (HOS) cells cultured under hypoxic conditions. Both compounds were evaluated as PHD2 activators in the same experimental system, with KRH102140 exhibiting enhanced HIF-1α downregulation relative to its structural analog [1].

PHD2 activation HIF-1α degradation hypoxia signaling osteosarcoma

5-Lipoxygenase Enzyme Inhibition with Defined IC₅₀ of 160 nM

KRH102140 inhibits 5-lipoxygenase (5-LO) enzymatic activity with a measured IC₅₀ of 160 ± 23 nM, as determined using insect cell lysates overexpressing recombinant rat 5-LO. This inhibition was functionally validated by parallel suppression of leukotriene B₄ (LTB₄) production in RBL-1 (rat basophilic leukemia) cells [1].

5-lipoxygenase inhibition leukotriene biosynthesis inflammation enzymology

Downregulation of HIF-1α Downstream Target Gene mRNA Levels

KRH102140 treatment reduced mRNA transcript levels of multiple HIF-1α-regulated downstream target genes in human osteosarcoma cells. The affected genes include vascular endothelial growth factor (VEGF), adrenomedullin, glucose transporter 1 (Glut1), aldolase A, enolase 1, and monocarboxylate transporter 4 (MCT4). KRH102053, evaluated in the same study, demonstrated qualitatively similar but quantitatively less pronounced effects on these gene targets, consistent with its weaker HIF-1α suppression [1].

angiogenesis glycolysis gene expression HIF transcriptional program

Inhibition of Endothelial Tube Formation in HUVEC Cells

KRH102140 inhibited tube formation in human umbilical vein endothelial cells (HUVECs), a standard in vitro functional assay for angiogenesis. KRH102053, the structurally related PHD2 activator, also exhibited inhibitory effects in this assay but with comparatively weaker efficacy, as demonstrated in parallel evaluations [1].

angiogenesis assay endothelial biology vascular biology tube formation

Oral Bioavailability of 66% in Rats Supporting In Vivo Dosing Feasibility

KRH102140 exhibits oral bioavailability of 66% as determined in Sprague-Dawley rats. This value was established through pharmacokinetic studies that accompanied the evaluation of oral dosing in murine inflammation models. In these studies, oral administration of KRH102140 at doses ranging from 10 to 100 mg/kg produced dose-dependent reductions in ear edema, myeloperoxidase activity, and LTB₄ production [1]. The bioavailability of KRH102053 or other PHD2 activators has not been systematically reported for cross-study comparison.

oral bioavailability pharmacokinetics in vivo pharmacology ADME

In Vivo Anti-Inflammatory Efficacy in Murine Ear Edema and Air Pouch Models

Oral administration of KRH102140 at doses of 10-100 mg/kg produced statistically significant, dose-dependent reductions in ear edema, myeloperoxidase (MPO) activity, and LTB₄ production in murine models of arachidonic acid-induced ear edema and zymosan-induced air pouch inflammation. These in vivo findings corroborate the compound's in vitro 5-LO inhibitory activity (IC₅₀ = 160 nM) and provide functional validation of target engagement in living animals [1]. Comparable in vivo anti-inflammatory data for KRH102053 or other PHD2 activators are not available for cross-study comparison.

inflammation in vivo pharmacology leukotriene edema

KRH102140: Recommended Research Applications Based on Validated Quantitative Evidence


Hypoxia Signaling Pathway Studies Requiring Maximal HIF-1α Suppression

For research programs investigating the role of HIF-1α in cellular adaptation to hypoxia, KRH102140 offers empirically validated superiority over the structurally related analog KRH102053 in suppressing HIF-1α protein levels in human osteosarcoma cells under hypoxic conditions. Experimental designs that require robust HIF-1α downregulation to observe downstream transcriptional effects—including VEGF-mediated angiogenesis, glycolytic enzyme expression (aldolase A, enolase 1), and metabolic transporter regulation (Glut1, MCT4)—should incorporate KRH102140 as the preferred PHD2 activator tool compound. The documented greater efficiency in HIF-1α suppression and corresponding downstream gene expression changes support its use in assays where maximal pathway inhibition is required to achieve statistically significant biological readouts [1].

Angiogenesis Assays and Vascular Biology Research

KRH102140's demonstrated inhibition of endothelial tube formation in HUVEC cells, with quantifiably greater potency than KRH102053, positions this compound as a preferred tool for in vitro angiogenesis studies. Researchers conducting tube formation assays, endothelial cell migration studies, or evaluating anti-angiogenic mechanisms should select KRH102140 to achieve more robust inhibition of vascular network formation. The compound's concurrent suppression of VEGF mRNA provides mechanistic validation linking PHD2 activation to angiogenic factor downregulation, making it suitable for studies exploring the HIF-VEGF-angiogenesis axis in contexts including tumor vascular biology, ocular neovascularization models, and cardiovascular research [1][2].

In Vivo Inflammation Studies Requiring Oral Dosing with Defined Bioavailability

Investigators conducting in vivo murine inflammation research—specifically models involving arachidonic acid-induced ear edema or zymosan-induced air pouch inflammation—can leverage KRH102140's characterized oral bioavailability (66% in rats) and dose-dependent efficacy (10-100 mg/kg) to design reproducible oral dosing protocols. The compound's dual pharmacology as both a 5-LO inhibitor (IC₅₀ = 160 nM) and a PHD2 activator may be particularly valuable in studies where leukotriene biosynthesis and HIF signaling intersect, such as inflammatory diseases with hypoxic tissue microenvironments. The availability of defined PK and efficacy parameters reduces experimental variability and facilitates cross-study comparisons [1].

Leukotriene Pathway Pharmacology and 5-Lipoxygenase Target Validation

KRH102140 serves as a validated small molecule probe for inhibiting 5-lipoxygenase activity with a defined IC₅₀ of 160 nM in recombinant enzyme assays, coupled with functional suppression of LTB₄ production in RBL-1 cells. Researchers exploring leukotriene biosynthesis pathways, 5-LO enzyme kinetics, or evaluating downstream effects of LTB₄ signaling should select KRH102140 as a benchmark compound with publicly disclosed potency metrics. The compound's oral bioavailability further enables its use in in vivo models where systemic 5-LO inhibition is required to assess the pathophysiological role of leukotrienes in inflammation, allergy, or cardiovascular disease. The combination of enzyme-level IC₅₀ data and cell-based LTB₄ inhibition provides orthogonal target engagement validation that supports rigorous experimental design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRH102140

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.